N-(4-sulfamoylphenyl)prop-2-enamide
Overview
Description
N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound with the molecular formula C9H10N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of sulfamide with 4-aminophenylacrylamide. One common method includes the following steps:
Starting Materials: Sulfamide and 4-aminophenylacrylamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane, and a base like pyridine.
Procedure: Sulfamide (1.00g) and pyridine (1.41mL) are added to 1,4-dioxane (30mL). Acryl chloride (0.49mL) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then treated with 1M HCl and extracted with ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-sulfamoylphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with pharmacological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has applications in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to inhibit enzymes makes it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)prop-2-enamide: Known for its enzyme inhibitory properties.
N-ethyl-N-(4-sulfamoylphenyl)prop-2-enamide: A similar compound with an ethyl group, used in pharmaceutical testing.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of enzymes. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSWHLCRAFXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180852 | |
Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-99-0 | |
Record name | N-[4-(Aminosulfonyl)phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2621-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC506350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(aminosulphonyl)phenyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?
A: (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide has been shown to inhibit the enzymatic activities of the SARS coronavirus helicase. [] This enzyme is crucial for viral replication as it unwinds double-stranded DNA, a process essential for viral replication. While the exact binding mechanism is yet to be elucidated, the compound demonstrably inhibits both the ATP hydrolysis and the DNA unwinding functions of the helicase. [] This dual inhibition suggests that (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide could potentially disrupt multiple stages of the viral replication cycle.
Q2: What is the known in vitro activity of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide against SARS-CoV?
A: In vitro studies have demonstrated the inhibitory effect of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide on SARS-CoV helicase. The compound exhibits an IC50 value of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding. [] These values indicate the concentration of the compound required to inhibit 50% of the respective enzymatic activity. Furthermore, at a concentration of 40 µM, the compound did not show significant cytotoxicity, suggesting a potential therapeutic window. []
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